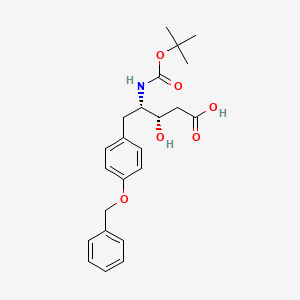

Boc-(3S,4S)-4-amino-3-hydroxy-5-(4-benzyloxyphenyl)pentanoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Boc-(3S,4S)-4-amino-3-hydroxy-5-(4-benzyloxyphenyl)pentanoic acid, also known as Boc-Tyr-OH, is a protected amino acid commonly used for peptide synthesis. It is a derivative of the amino acid tyrosine and is an important component of many proteins and enzymes. Boc-Tyr-OH is used in the laboratory to study the structure and function of proteins, and it has become an important tool in the field of biochemistry and molecular biology.

Scientific Research Applications

1. Synthesis of Amino Acid Derivatives and Building Blocks

Krishnamurthy et al. (2014) explored the synthesis of derivatives of 2-amino-4-pentenoic acid (allylglycine), including compounds with tert-butoxycarbonyl (Boc) protection. This process led to the formation of four stereoisomers of 4-hydroxyproline derivatives, showcasing the versatility of amino acid derivatives in synthesizing complex organic compounds (Krishnamurthy et al., 2014).

2. Peptide Synthesis and Protease Assay Development

Badalassi et al. (2002) utilized an N-Fmoc, O-(tert-butyl)-protected derivative of a similar amino acid for the solid-phase peptide synthesis of oligopeptides. These peptides were then employed as chromogenic protease substrates, demonstrating the application of amino acid derivatives in developing assays for enzyme activity detection (Badalassi et al., 2002).

3. Novel Unnatural Amino Acids for Peptidomimetics

Pascal et al. (2000) introduced 4-Amino-3-(aminomethyl)benzoic acid (AmAbz), an unnatural amino acid with potential as a building block for peptidomimetic synthesis. They highlighted its efficiency in synthesis and the distinct functionalities it offers, similar to the multifaceted nature of Boc-protected amino acids in synthetic applications (Pascal et al., 2000).

4. Antimycobacterial Activities

Moreth et al. (2014) synthesized hydroxyethylsulfonamides derived from Boc-phenylalanine epoxide, examining their antimycobacterial activities. This research underscores the therapeutic potential of Boc-protected amino acids in developing novel antimicrobial agents (Moreth et al., 2014).

5. Oligomer Synthesis for New Foldamers

Lucarini and Tomasini (2001) described the synthesis of oligomers containing trans-(4S,5R)-4-carboxy 5-methyloxazolidin-2-ones, starting from benzyl-N-Boc-(3R)-aminobutanoate. Their work demonstrates the use of Boc-protected amino acids in creating novel structured molecules, potentially useful in various applications (Lucarini & Tomasini, 2001).

properties

IUPAC Name |

(3S,4S)-3-hydroxy-4-[(2-methylpropan-2-yl)oxycarbonylamino]-5-(4-phenylmethoxyphenyl)pentanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H29NO6/c1-23(2,3)30-22(28)24-19(20(25)14-21(26)27)13-16-9-11-18(12-10-16)29-15-17-7-5-4-6-8-17/h4-12,19-20,25H,13-15H2,1-3H3,(H,24,28)(H,26,27)/t19-,20-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QYPPYPBSORZTKU-PMACEKPBSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC1=CC=C(C=C1)OCC2=CC=CC=C2)C(CC(=O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](CC1=CC=C(C=C1)OCC2=CC=CC=C2)[C@H](CC(=O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H29NO6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30373153 |

Source

|

| Record name | 5-[4-(Benzyloxy)phenyl]-4-[(tert-butoxycarbonyl)amino]-2,4,5-trideoxy-L-threo-pentonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30373153 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

415.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Boc-(3S,4S)-4-amino-3-hydroxy-5-(4-benzyloxyphenyl)pentanoic acid | |

CAS RN |

204195-38-0 |

Source

|

| Record name | 5-[4-(Benzyloxy)phenyl]-4-[(tert-butoxycarbonyl)amino]-2,4,5-trideoxy-L-threo-pentonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30373153 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-Pentafluoroethyl-[1,3,4]thiadiazol-2-ylamine](/img/structure/B1333910.png)

![4-allyl-5-[1-(2-chlorophenoxy)ethyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B1333918.png)

![3(2H)-Benzofuranone, 2-[(2,3-dimethoxyphenyl)methylene]-6-hydroxy-](/img/structure/B1333945.png)

![ethyl N-[3-[2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]hydrazinyl]-2-cyanoprop-2-enoyl]carbamate](/img/structure/B1333959.png)